molecular formula C14H11FN2OS2 B11469338 3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11469338
M. Wt: 306.4 g/mol
InChI Key: QIGYSHUNXHHHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one scaffold represents a promising chemotype in medicinal chemistry research, primarily for developing novel antimicrobial and anticancer agents. As part of the thieno[2,3-d]pyrimidine family, which are analogs of quinazoline alkaloids, this core structure has demonstrated significant potential in inhibiting the growth of various human tumor cells . In antimicrobial research, closely related thieno[2,3-d]pyrimidine derivatives have shown substantial antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , as well as the fungal strain Candida albicans . A key mechanism of action identified for such compounds is the inhibition of the bacterial enzyme tRNA (Guanine 37 -N1)-methyltransferase (TrmD) . Inhibiting TrmD disrupts essential bacterial gene expression and protein synthesis, making it a compelling target for new antibiotics, particularly against resistant pathogens . The strategic incorporation of a 4-fluorophenyl group and a sulfanyl (thio) group at position 2 is a common design strategy to optimize the compound's lipophilicity and its ability to penetrate bacterial cell membranes, thereby enhancing its biological activity . Researchers are exploring this compound and its derivatives as valuable scaffolds for constructing hybrid pharmacophores, often by combining the thienopyrimidine core with other privileged structures like benzimidazole to develop agents with dual or enhanced mechanisms of action .

Properties

Molecular Formula

C14H11FN2OS2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H11FN2OS2/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19)

InChI Key

QIGYSHUNXHHHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions can yield derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Exploring its antimicrobial, antitumor, or anti-inflammatory properties.

      Industry: Assessing its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Table 1: Key Structural Analogues and Their Properties

    Compound Name Substituents Key Features Biological Activity Reference
    Target Compound 3-(4-Fluorophenyl), 5,6-dimethyl, 2-SH High lipophilicity, reactive SH group Potential antiparasitic/antimicrobial activity
    2-(n-Heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-triazolyl-thieno[2,3-d]pyrimidin-4-one 2-Heptylamino, 6-triazolyl Fluorine enhances bactericidal activity 90% inhibition of cotton fusarium wilt
    3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl, 2-(methylbenzyl)sulfanyl Chlorine increases electronic effects Not reported (structural analogue)
    5,6-Dimethyl derivatives (Compound 5 in ) 5,6-dimethyl Methyl groups improve cytotoxicity Highest cytotoxic activity on HeLa cells
    3-Arylideneamino derivatives (4a–4h in ) Arylideneamino at position 3 Varied aryl groups alter melting points and solubility Moderate anti-inflammatory/analgesic activity

    Key Observations:

    Halogen Effects: Fluorine at the 4-position (target compound and ) enhances bactericidal activity compared to non-fluorinated analogs. Chlorine (e.g., ) may improve target binding via stronger electronic effects but reduces metabolic stability.

    Methyl Groups : The 5,6-dimethyl configuration (target compound and ) correlates with increased cytotoxic activity, likely due to enhanced membrane permeability and steric hindrance.

    Sulfanyl vs. Alkyl/Aryl Groups: The reactive SH group in the target compound allows for further derivatization, whereas alkyl/aryl substituents (e.g., heptylamino in ) may improve target specificity.

    Key Observations:

    • High-Yield Routes : Condensation reactions (e.g., ) achieve yields up to 92%, whereas fluorinated derivatives () require multi-step syntheses with moderate yields.
    • Role of Fluorine : Introducing fluorine (as in the target compound) may necessitate specialized reagents (e.g., 4-fluorophenyl isocyanate), increasing synthesis complexity.

    Pharmacological Activity

    Key Observations:

    • The target compound’s 4-fluorophenyl and 5,6-dimethyl groups may synergize to enhance bioactivity, as seen in and .
    • Sulfanyl-containing derivatives (target compound) are understudied in pharmacological assays but hold promise for targeted drug design.

    Biological Activity

    The compound 3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one , with CAS number 588711-33-5 , is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

    • Molecular Formula : C14H11FN2OS2
    • Molecular Weight : 306.38 g/mol
    • Structure : The compound features a thieno[2,3-d]pyrimidinone core structure with a fluorophenyl substituent and two methyl groups.

    Synthesis

    The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway often includes the condensation of 4-fluorobenzaldehyde with various thioketones followed by cyclization steps to form the desired thienopyrimidine structure.

    Anticancer Activity

    Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Guo et al. demonstrated that related compounds effectively inhibited the growth of triple-negative breast cancer cells (MDA-MB-231) with an IC50 value of 27.6 μM for the most potent derivative . The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.

    Structure-Activity Relationship (SAR)

    The biological activity is influenced by various substituents on the thieno[2,3-d]pyrimidine ring. For example:

    • Electron-withdrawing groups enhance cytotoxicity.
    • Substitutions at specific positions on the phenyl ring can modulate activity against different cancer cell lines.
    CompoundIC50 (μM)Cell Line
    Compound I27.6MDA-MB-231
    Compound II29.3MDA-MB-231
    Compound III43 - 87Non-small cell lung cancer

    Antimicrobial Activity

    In addition to anticancer effects, thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity. For instance, compounds with thioketone functionalities have been reported to exhibit significant antibacterial effects against strains like E. coli and S. aureus .

    Study on Anticancer Efficacy

    A study published in the Journal of Brazilian Chemical Society evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that modifications to the thienopyrimidine scaffold significantly affected their anticancer potency. The lead compound from this series exhibited an IC50 value significantly lower than standard chemotherapeutics .

    Antimicrobial Screening

    Another investigation assessed the antimicrobial properties of several synthesized thienopyrimidine derivatives against common bacterial pathogens. The results showed that certain compounds had broad-spectrum activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

    Q & A

    Q. How can the compound’s mechanism of action be differentiated from structurally similar thienopyrimidines?

    • Methodological Answer : Use competitive binding assays with fluorescent probes (e.g., ATP-competitive kinase inhibitors). and suggest CRISPR-Cas9 knockout models to identify target genes. Metabolomic profiling (LC-MS/MS) can reveal pathway-specific perturbations (e.g., purine metabolism) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.